3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ (0.5-10 mol %) at 190-200°C in a sealed reactor . Another method includes the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc protected o-amino nitriles at room temperature with 1 equiv. of H₂O₂ under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Treatment with oxidizing agents like monoperphthalic acid can yield N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid in ether at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the tert-butylamino group but shares the core structure.
4(3H)-Quinazolinone: Similar structure but with different substituents at the 3-position.
Uniqueness
3-(tert-Butylamino)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the tert-butylamino group, which can enhance its pharmacological properties and provide distinct reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
89804-89-7 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(tert-butylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)14-15-10(16)8-6-4-5-7-9(8)13-11(15)17/h4-7,14H,1-3H3,(H,13,17) |
InChI Key |
UGHIVVKQLPNFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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